Dimethyldioctylammonium bromide
Overview
Description
Dimethyldioctylammonium bromide is a quaternary ammonium compound with the molecular formula C18H40BrN. It is known for its surface-active properties and is widely used as a disinfectant and biocide. The compound is characterized by its ability to disrupt microbial cell membranes, making it effective against a broad spectrum of microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyldioctylammonium bromide can be synthesized through the quaternization of dimethyldioctylamine with methyl bromide. The reaction typically occurs in an organic solvent such as acetone or ethanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Dimethyldioctylammonium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with nucleophiles, leading to the formation of various substituted ammonium compounds .
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, hydroxides, and other nucleophiles. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound are typically other quaternary ammonium compounds. These products retain the surface-active properties of the parent compound and are used in similar applications .
Scientific Research Applications
Dimethyldioctylammonium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyldioctylammonium bromide involves the disruption of microbial cell membranes. The quaternary ammonium group interacts with the phospholipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This action is effective against a wide range of bacteria, fungi, and viruses .
Comparison with Similar Compounds
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar biocidal properties.
Benzalkonium chloride: Widely used as a disinfectant and preservative, known for its effectiveness against bacteria and fungi.
Uniqueness
Dimethyldioctylammonium bromide is unique in its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surface-active agent and biocide compared to other quaternary ammonium compounds .
Properties
IUPAC Name |
dimethyl(dioctyl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40N.BrH/c1-5-7-9-11-13-15-17-19(3,4)18-16-14-12-10-8-6-2;/h5-18H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTVNWGLSRAOFJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(C)CCCCCCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10952627 | |
Record name | N,N-Dimethyl-N-octyloctan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10952627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3026-69-5 | |
Record name | Dioctyldimethylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3026-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyldioctylammonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003026695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-N-octyloctan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10952627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyldioctylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.264 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dimethyldioctylammonium bromide facilitate nanoparticle synthesis?
A1: this compound plays a crucial role in synthesizing nanoparticles by forming inverse micelles. [, ] These micelles act as nano-sized reactors, encapsulating precursors like silicon tetrachloride (SiCl4) [] or germanium tetrachloride (GeCl4) []. This encapsulation allows for controlled reduction reactions within the micelles, leading to the formation of size-controlled nanoparticles.
Q2: Can you elaborate on the role of this compound in controlling nanoparticle luminescence?
A2: Research indicates that this compound influences nanoparticle luminescence indirectly. [] While the compound itself doesn't directly contribute to the luminescent properties, the controlled synthesis it enables allows for fine-tuning nanoparticle size. This size control is directly linked to the quantum confinement effect observed in semiconductor nanoparticles like silicon. As the size of these nanoparticles decreases, the band gap energy increases, resulting in a blue shift in both absorption and emission spectra. [] Therefore, by manipulating the concentration of this compound, researchers can indirectly control the size and, consequently, the luminescent properties of the nanoparticles.
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